
p-Chlorbenzhydrylchlorid
Übersicht
Beschreibung
p-Chlorbenzhydrylchlorid: , also known as 4-chlorobenzhydryl chloride, is an organic compound with the molecular formula C13H10Cl2. It is a derivative of benzhydryl chloride where one of the phenyl rings is substituted with a chlorine atom at the para position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From 4-chlorobenzhydrol: One common method involves the reaction of 4-chlorobenzhydrol with concentrated hydrochloric acid in toluene at 60°C. The reaction mixture is maintained at this temperature for 2.5 hours, then cooled to 20°C to separate the organic and aqueous layers.
Using Thionyl Chloride: Another method involves the reaction of 4-chlorobenzhydrol with thionyl chloride in the presence of a solvent like dichloromethane.
Industrial Production Methods: Industrial production of p-Chlorbenzhydrylchlorid often involves large-scale reactions using similar methods as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: p-Chlorbenzhydrylchlorid undergoes nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: It can be reduced to 4-chlorobenzhydrol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 4-chlorobenzophenone using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in solvents such as ethanol or dimethylformamide.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Substitution: Various substituted benzhydryl derivatives depending on the nucleophile used.
Reduction: 4-chlorobenzhydrol.
Oxidation: 4-chlorobenzophenone.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Chlorbenzhydrylchlorid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of benzhydrylpiperazine derivatives, which have shown cytotoxic properties against certain cancer cell lines .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize compounds with potential therapeutic applications, such as angiotensin-converting enzyme inhibitors and antimicrobial agents . These derivatives are studied for their efficacy in treating cardiovascular diseases and bacterial infections .
Industry: The compound is used in the production of specialty chemicals and as a reagent in polymerization reactions. It also finds applications in the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action of p-Chlorbenzhydrylchlorid primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The chlorine atom attached to the benzhydryl moiety is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various substituted derivatives. These reactions are facilitated by the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the benzhydryl carbon .
Vergleich Mit ähnlichen Verbindungen
Benzhydryl Chloride: Similar in structure but lacks the chlorine substitution on the phenyl ring.
4-Chlorobenzyl Chloride: Contains a single phenyl ring with a chlorine substitution at the para position.
4-Chlorobenzophenone: An oxidation product of p-Chlorbenzhydrylchlorid with a carbonyl group instead of the benzhydryl moiety.
Uniqueness: this compound is unique due to the presence of both the benzhydryl and para-chlorophenyl groups, which confer distinct reactivity and properties. This dual substitution allows for a wide range of chemical transformations and applications in various fields of research and industry .
Eigenschaften
IUPAC Name |
1-chloro-4-[(S)-chloro(phenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKWTKGPKKAZMN-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


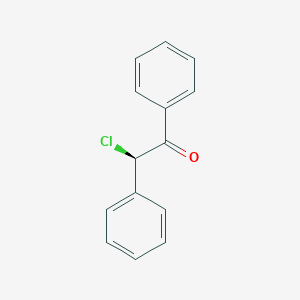
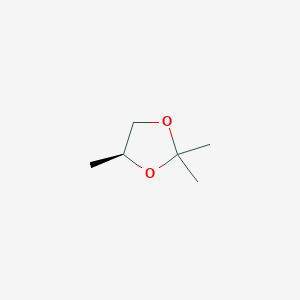

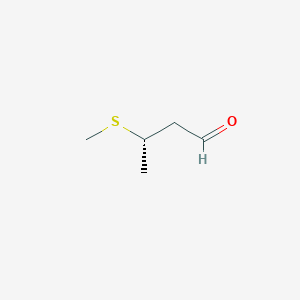

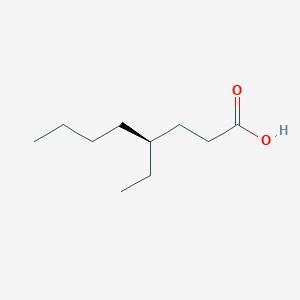
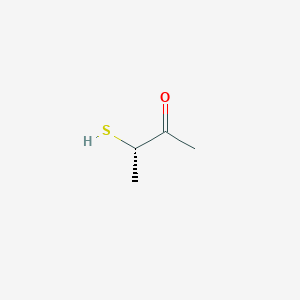

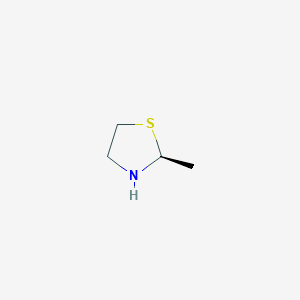
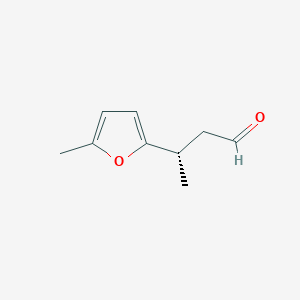



![[S,(+)]-1-Bromo-2-ethylhexane](/img/structure/B8253852.png)
